molecular formula C13H11NO2 B1342621 2-Benzyloxy-3-pyridinecarbaldehyde CAS No. 179257-30-8

2-Benzyloxy-3-pyridinecarbaldehyde

Cat. No. B1342621
M. Wt: 213.23 g/mol
InChI Key: UUGVNZBUTFREOG-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-pyridinecarbaldehyde is a chemical compound that is part of a broader class of organic molecules known for their utility in the synthesis of various heterocyclic structures. The compound features a pyridine ring, which is a common motif in many pharmaceuticals and agrochemicals, and an aldehyde functional group, which is often used in condensation reactions to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of related heterocyclic carbaldehydes has been explored through various methods. For instance, a one-pot synthesis approach has been used to create benzo[c]carbazoles from 2-chloroindole-3-carbaldehydes and styrenes, which involves photochemical annulations . Another study describes the synthesis of pyrido[1,2-a]benzimidazole derivatives from aromatic aldehydes and pyridine, indicating the versatility of pyridinecarbaldehydes in multicomponent reactions . Additionally, a method for synthesizing β-benzyl-substituted heterocyclic carbaldehydes via direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed, showcasing the potential for direct functionalization of such compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 2-benzyloxy-3-pyridinecarbaldehyde can be quite complex. For example, the crystal and molecular structure of a dimethylindium-pyridine-2-carbaldehyde oximate has been determined, revealing a dimeric structure with a row of five fused rings . This highlights the potential for 2-benzyloxy-3-pyridinecarbaldehyde to form complex structures with metals, which could be useful in materials science or catalysis.

Chemical Reactions Analysis

Pyridinecarbaldehydes can undergo various chemical reactions. They can be used to synthesize pyridyl analogues of dihydro-1,4-benzothiazine or benzoxazine carbaldehydes, which are synthesized through high-yielding routes . The reactivity of pyridinecarbaldehyde oximes with zinc(II) carboxylate has been studied, leading to the formation of dinuclear and trinuclear complexes, depending on the position of the oxime group . These studies demonstrate the reactivity of pyridinecarbaldehyde derivatives in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyloxy-3-pyridinecarbaldehyde and related compounds can be inferred from studies on similar molecules. For instance, the complexation of a ligand derived from 2-pyridinecarbaldehyde with cadmium(II) has been investigated, providing insights into the coordination chemistry and potential applications of such compounds . Additionally, the reactions of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements have been explored, revealing the formation of oximates with potential applications in materials science .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-Benzyloxy-3-pyridinecarbaldehyde, is used as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
  • Methods of Application : The active reagent is delivered in situ by N-methylation of 2-benzyloxypyridine. The choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
  • Results or Outcomes : This method has been demonstrated to be effective for the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .

[1,2]-Wittig Rearrangement

  • Scientific Field : Organic Chemistry
  • Application Summary : 2-Benzyloxy-3-pyridinecarbaldehyde has been studied in the context of the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines .
  • Methods of Application : The study involved the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines .
  • Results or Outcomes : The study revealed the limitations of the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines. Aza- and thia-analogues were unsuccessful, as competing processes intervened and the rearrangement was suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

2-phenylmethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGVNZBUTFREOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-3-pyridinecarbaldehyde

Synthesis routes and methods

Procedure details

To a mixture of 2-(benzyloxy)nicotinonitrile (47.50 g) and anhydrous toluene (100 mL) was dropwise added a solution (1 M, 500 mL) of diisobutylaluminum hydride in hexane at −78° C. The reaction mixture was allowed to warm to room temperature with stirring for 1.5 hrs. A saturated aqueous ammonium chloride solution was dropwise added to the mixture and the mixture was stirred at room temperature for 30 min. Ethyl acetate was added to the mixture, and the mixture was further stirred at room temperature for 30 min. Insoluble materials were filtered off. The filtrate was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to silica gel column chromatography to give 2-(benzyloxy)nicotinaldehyde as an oil (19.71 g, 41%) from a fraction eluted with ethyl acetate-hexane (1:6, v/v).
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2-(benzyloxy)nicotinonitrile
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